1-(4-(4-Methylpyrazin-1(4H)-yl)-3-nitrophenyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-(4-Methylpyrazin-1(4H)-yl)-3-nitrophenyl)ethanone is an organic compound characterized by its complex structure, which includes a pyrazine ring substituted with a methyl group and a nitrophenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(4-Methylpyrazin-1(4H)-yl)-3-nitrophenyl)ethanone typically involves multi-step organic reactions. One common method includes the following steps:
Formation of 4-Methylpyrazine: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Nitration of Phenyl Ring: The phenyl ring is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Coupling Reaction: The 4-methylpyrazine is then coupled with the nitrated phenyl ring using a suitable coupling agent, such as a palladium catalyst, under specific conditions to form the final product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(4-(4-Methylpyrazin-1(4H)-yl)-3-nitrophenyl)ethanone undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Oxidation: The methyl group on the pyrazine ring can be oxidized to a carboxyl group using strong oxidizing agents.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Potassium permanganate or chromium trioxide.
Major Products:
Reduction: 1-(4-(4-Methylpyrazin-1(4H)-yl)-3-aminophenyl)ethanone.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 1-(4-(4-Carboxypyrazin-1(4H)-yl)-3-nitrophenyl)ethanone.
Wissenschaftliche Forschungsanwendungen
1-(4-(4-Methylpyrazin-1(4H)-yl)-3-nitrophenyl)ethanone has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in research to understand its effects on various biological pathways and its potential as a biochemical probe.
Wirkmechanismus
The mechanism by which 1-(4-(4-Methylpyrazin-1(4H)-yl)-3-nitrophenyl)ethanone exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The nitro group and pyrazine ring play crucial roles in binding to these targets, influencing their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
1-(4-(4-Methylpyrazin-1(4H)-yl)-3-nitrophenyl)ethanone can be compared with similar compounds such as:
1-(4-(4-Methylpyrazin-1(4H)-yl)-3-aminophenyl)ethanone: This compound, formed by the reduction of the nitro group, has different reactivity and biological properties.
1-(4-(4-Methylpyrazin-1(4H)-yl)-3-hydroxyphenyl)ethanone: This hydroxylated derivative has unique chemical and physical properties compared to the nitro compound.
Eigenschaften
CAS-Nummer |
887595-37-1 |
---|---|
Molekularformel |
C13H13N3O3 |
Molekulargewicht |
259.26 g/mol |
IUPAC-Name |
1-[4-(4-methylpyrazin-1-yl)-3-nitrophenyl]ethanone |
InChI |
InChI=1S/C13H13N3O3/c1-10(17)11-3-4-12(13(9-11)16(18)19)15-7-5-14(2)6-8-15/h3-9H,1-2H3 |
InChI-Schlüssel |
SSEYVQNJEKFJCO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC(=C(C=C1)N2C=CN(C=C2)C)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.